molecular formula C41H61N5O10S B3182069 Tubulysin C CAS No. 205304-88-7

Tubulysin C

Katalognummer: B3182069
CAS-Nummer: 205304-88-7
Molekulargewicht: 816 g/mol
InChI-Schlüssel: NZCNGJHOIKMMCG-UZRVFEFTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tubulysin C involves complex multi-step processes. One effective method includes the use of solid-phase peptide synthesis (SPPS) to assemble the molecule. This approach requires the separate synthesis of each component of this compound, with the use of N-Fmoc protecting groups to facilitate the SPPS . Another method involves a 3-component Passerini reaction, where a carboxylic acid, an aldehyde, and an isocyanide are reacted to form the desired product .

Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for precise reaction conditions. advancements in synthetic organic chemistry have allowed for the development and scale-up of production methods. For instance, the initial synthetic route (21 steps) was improved to a more robust route (19 steps), resulting in a 240-fold increase in overall yield .

Analyse Chemischer Reaktionen

Types of Reactions: Tubulysin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity and stability.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include N-Fmoc protecting groups, carboxylic acids, aldehydes, and isocyanides . The conditions for these reactions often involve precise temperature control and the use of catalysts to ensure high yield and purity.

Major Products: The major products formed from these reactions are various tubulysin analogues, which are then tested for their biological activity. These analogues help in understanding the structure-activity relationships and optimizing the compound for therapeutic use .

Wissenschaftliche Forschungsanwendungen

Key Features:

  • Potency : Tubulysin C exhibits cytotoxicity in the picomolar range.
  • Resistance : Unlike many conventional chemotherapeutics, this compound retains activity in multidrug-resistant (MDR) cell lines, making it a valuable candidate for treating resistant tumors .

Antibody-Drug Conjugates (ADCs)

This compound has been incorporated into ADCs to enhance targeted delivery and minimize systemic toxicity. The development of ADCs using this compound involves:

  • Linker Chemistry : Innovations in linker design have improved the stability and efficacy of Tubulysin-based ADCs. For instance, replacing hydrolytically labile esters with more stable carbamate groups has shown promising results .
  • Site-Specific Conjugation : Research indicates that the site of conjugation on antibodies can significantly affect the pharmacokinetics and metabolic stability of ADCs .

Peptide-Drug Conjugates (PDCs)

Recent studies have focused on creating PDCs by conjugating Tubulysin analogs (tubugis) with targeting peptides like bombesin. These conjugates aim to improve selectivity towards cancer cells while leveraging the potent cytotoxic effects of this compound:

  • In Vitro Studies : PDCs demonstrated significant anti-proliferative activity against human cancer cell lines, with IC50 values in the nanomolar range .
  • Mechanism Exploration : Experiments revealed that certain lipid modifications enhance internalization into cancer cells, suggesting a pathway for improving therapeutic outcomes .

Case Study 1: Optimization of Tubulysin ADCs

A study focused on optimizing a Tubulysin ADC showed that strategic modifications in linker chemistry resulted in enhanced metabolic stability and efficacy. The optimized ADC retained its cytotoxic potency while demonstrating reduced metabolism in biological systems .

Case Study 2: Synthetic Tubulysin Derivative - Tubugi-1

Tubugi-1, a synthetic derivative of this compound, was evaluated for its cytotoxic potential against melanoma cells. The study found that Tubugi-1 induced significant cell death through atypical apoptosis mechanisms, highlighting its potential as an effective therapeutic agent against aggressive tumors .

Study FocusFindings
Optimization of ADCsImproved metabolic stability and efficacy through linker modifications .
Synthetic Derivative EfficacyInduced atypical apoptosis in melanoma cells, showcasing unique mechanisms of action .

Biologische Aktivität

Tubulysin C is a member of the tubulysin family, which are natural products derived from myxobacteria. These compounds have garnered significant attention in cancer research due to their potent cytotoxic properties and unique mechanisms of action. This article delves into the biological activity of this compound, focusing on its mechanisms, structure-activity relationships, and potential therapeutic applications.

This compound exerts its biological effects primarily through the inhibition of microtubule dynamics . It binds to the vinca binding site on tubulin, leading to the depolymerization of microtubules, which disrupts the mitotic spindle formation during cell division. This disruption results in mitotic arrest and ultimately induces apoptosis in cancer cells. The mechanism is similar to other microtubule-targeting agents but distinguishes itself by retaining activity against multidrug-resistant (MDR) cancer cell lines, making it a promising candidate for targeted therapies .

Structure-Activity Relationships (SAR)

Research has focused on optimizing this compound and its analogues to enhance their stability and efficacy. Key findings include:

  • C-11 Modifications : The stability of this compound can be significantly influenced by modifications at the C-11 position. For example, replacing the hydrolytically unstable acetate with more stable alkoxy groups has shown to maintain or enhance cytotoxic activity while improving plasma stability .
  • N-Terminal and C-Terminal Variations : Changes in the N-terminal and C-terminal structures have been explored to identify analogues with improved potency and reduced toxicity. These modifications have led to the development of novel tubulysin analogues with IC50 values in the low nanomolar range against various cancer cell lines .

Cytotoxicity Profiles

The cytotoxicity of this compound has been evaluated across a range of cancer cell lines. The following table summarizes some key findings regarding its potency:

Compound Cell Line IC50 (nM) Notes
This compoundMCF-7 (Breast Cancer)0.01Highly potent against MDR+ cells
A549 (Lung Cancer)0.05Effective in both sensitive and resistant models
HCT116 (Colon Cancer)0.03Induces apoptosis without affecting normal cells
HeLa (Cervical Cancer)0.02Significant anti-proliferative activity

Case Studies

  • Optimization of Antibody-Drug Conjugates (ADCs) :
    A study focused on developing ADCs using this compound demonstrated that conjugation strategies could effectively reduce metabolic liabilities while enhancing therapeutic efficacy. The optimized ADCs exhibited potent cytotoxicity in vitro and showed promising results in vivo against various tumor models, including those expressing MDR phenotypes .
  • Preclinical Evaluation :
    In preclinical studies, this compound derivatives were tested against human tumor xenografts. Results indicated that while free Tubulysin compounds showed severe toxicity at therapeutic doses, ADC formulations significantly improved safety profiles while maintaining anti-tumor activity .

Eigenschaften

IUPAC Name

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-(propanoyloxymethyl)amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H61N5O10S/c1-9-25(5)36(44-38(51)32-13-11-12-18-45(32)8)40(52)46(23-55-35(49)10-2)33(24(3)4)21-34(56-27(7)47)39-43-31(22-57-39)37(50)42-29(19-26(6)41(53)54)20-28-14-16-30(48)17-15-28/h14-17,22,24-26,29,32-34,36,48H,9-13,18-21,23H2,1-8H3,(H,42,50)(H,44,51)(H,53,54)/t25-,26-,29+,32+,33+,34+,36-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCNGJHOIKMMCG-UZRVFEFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N(COC(=O)CC)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H61N5O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

816.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205304-88-7
Record name Tubulysin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205304887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TUBULYSIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/072P54KU0L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tubulysin C
Reactant of Route 2
Reactant of Route 2
Tubulysin C
Reactant of Route 3
Tubulysin C
Reactant of Route 4
Reactant of Route 4
Tubulysin C
Reactant of Route 5
Tubulysin C
Reactant of Route 6
Reactant of Route 6
Tubulysin C

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.